Cas no 91652-78-7 (Senkyunolide C)

Senkyunolide C structure
Senkyunolide C structure
Product Name:Senkyunolide C
Numero CAS:91652-78-7
MF:C12H12O3
MW:204.221883773804
CID:1080925
PubChem ID:642374
Update Time:2025-06-08

Senkyunolide C Proprietà chimiche e fisiche

Nomi e identificatori

    • Senkyunolide C
    • 5-hydroxy-3-butylidenephthalide
    • senkyunolide-C
    • (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone
    • [ "" ]
    • (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)
    • 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)
    • SCHEMBL2639883
    • CS-0016689
    • Sekyuolide C
    • 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-
    • 91652-78-7
    • (Z)-5-Hydroxy-3-butylidene-phthalide
    • AKOS032949102
    • (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one
    • (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one
    • SenkyunolideC
    • InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4
    • HY-N1285
    • DA-67541
    • 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one
    • CHEBI:228936
    • (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one
    • Inchi: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-
    • Chiave InChI: NRENRLOUWSVYIA-WCIBSUBMSA-N
    • Sorrisi: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC

Proprietà calcolate

  • Massa esatta: 204.07900
  • Massa monoisotopica: 204.078644241g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 283
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 46.5Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 387.1±42.0 °C at 760 mmHg
  • Punto di infiammabilità: 171.7±20.7 °C
  • Solubilità: Quasi insolubile (0,098 g/l) (25°C),
  • PSA: 46.53000
  • LogP: 2.70360
  • Pressione di vapore: 0.0±0.9 mmHg at 25°C

Senkyunolide C Informazioni sulla sicurezza

Senkyunolide C Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S18170-5 mg
Senkyunolide C
91652-78-7
5mg
¥4000.0 2021-09-07
TargetMol Chemicals
TN5812-5 mg
Senkyunolide C
91652-78-7 98%
5mg
¥ 3,230 2023-07-10
TargetMol Chemicals
TN5812-1 mL * 10 mM (in DMSO)
Senkyunolide C
91652-78-7 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN5812-5mg
Senkyunolide C
91652-78-7
5mg
¥ 3230 2024-07-19
A2B Chem LLC
AH97262-5mg
Senkyunolide C
91652-78-7 94.0%
5mg
$577.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1086541-5mg
Senkyunolide C
91652-78-7 98%
5mg
¥2214.00 2024-04-25
TargetMol Chemicals
TN5812-1 ml * 10 mm
Senkyunolide C
91652-78-7
1 ml * 10 mm
¥ 3330 2024-07-19

Senkyunolide C Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
Riferimento
Efficient synthesis of hydroxyphthalides
Ogawa, Yoshimitsu; et al, Heterocycles, 1994, 39(1), 47-50

Metodo di produzione 2

Condizioni di reazione
Riferimento
Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative
, Japan, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Silver Solvents: Dimethylformamide
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.2 Solvents: Water
Riferimento
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Riferimento
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -30 °C → rt; overnight, rt
Riferimento
Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids
Wang, Xujie; et al, Tetrahedron Letters, 2020, 61(14),

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Solvents: Water
Riferimento
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Metodo di produzione 7

Condizioni di reazione
Riferimento
A convenient approach for synthesis of (Z)-3-butylidenephthalide derivatives
Li, Shaobai; et al, Synthetic Communications, 1997, 27(10), 1783-1791

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
Riferimento
Efficient synthesis of hydroxyphthalides
Ogawa, Yoshimitsu; et al, Heterocycles, 1994, 39(1), 47-50

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Aluminum chloride Solvents: Acetonitrile ;  10 h, 60 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -30 °C → rt; overnight, rt
Riferimento
Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids
Wang, Xujie; et al, Tetrahedron Letters, 2020, 61(14),

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Sodium hydroxide
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
Riferimento
Efficient synthesis of hydroxyphthalides
Ogawa, Yoshimitsu; et al, Heterocycles, 1994, 39(1), 47-50

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
1.2 Reagents: Sulfuric acid
2.1 Catalysts: Silver nitrate Solvents: Acetone
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
3.2 Solvents: Water
Riferimento
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
2.2 Reagents: Sulfuric acid
3.1 Catalysts: Silver nitrate Solvents: Acetone
4.1 Reagents: Boron tribromide Solvents: Dichloromethane
4.2 Solvents: Water
Riferimento
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Ethylmagnesium bromide Solvents: Dimethylformamide
1.2 Reagents: Zinc chloride Solvents: Dimethylformamide
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Riferimento
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Senkyunolide C Raw materials

Senkyunolide C Preparation Products

Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd